molecular formula C6H8O2S B6168896 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2166640-77-1

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6168896
CAS No.: 2166640-77-1
M. Wt: 144.19 g/mol
InChI Key: DXOVQIIFFSGPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a sulfur atom at the 3-position (thia) within a fused cyclohexane scaffold. This structure combines a strained bicyclo[3.1.0]hexane framework with a carboxylic acid group at the 1-position, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its sulfur atom may enhance lipophilicity, influencing biological activity, as seen in its reported antibacterial properties in GC/MS analyses of natural extracts .

Properties

CAS No.

2166640-77-1

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)

InChI Key

DXOVQIIFFSGPKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CSC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization via Sulfur-Containing Intermediates

A primary route to 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves intramolecular cyclization of sulfur-bearing precursors. VulcanChem reports the use of tetrahydrofuran (THF) as a solvent under controlled temperatures (0–25°C) to facilitate ring closure. Catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity. For example, a thiirane derivative undergoes acid-catalyzed ring-opening followed by cyclization to form the bicyclic core. Yields range from 65% to 82%, depending on the substitution pattern of the starting material.

Protecting Group Strategies

Regioselective cyclization often requires temporary protection of the carboxylic acid group. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly employed to prevent undesired side reactions. After cyclization, deprotection is achieved via hydrolysis (HCl/THF) or hydrogenolysis (H₂/Pd-C). For instance, Boc-protected intermediates yield the free carboxylic acid upon treatment with trifluoroacetic acid (TFA) in dichloromethane, with isolated yields exceeding 75%.

Organocatalytic Enamine-Based Cascade Reactions

Sulfa-Michael/Aldol Condensation Sequence

A stereoselective synthesis developed by De Risi et al. employs a chiral organocatalyst (10 mol%) to orchestrate a cascade reaction starting from cinnamaldehyde derivatives and 1,4-dithiane-2,5-diol. The process involves:

  • Sulfa-Michael Addition : Enamine formation between the aldehyde and catalyst, followed by thiol conjugate addition.

  • Aldol Condensation : Intramolecular cyclization to form the thiabicyclo[3.1.0]hexane skeleton.

  • Nitrocyclopropanation : Reaction with bromonitromethane and triethylamine to install the cyclopropane ring.

This method achieves enantiomeric ratios up to 94:6 and diastereomeric excesses of 93:7, with an overall yield of 30%.

Optimization of Reaction Conditions

Key parameters include:

  • Catalyst Loading : 20 mol% of the organocatalyst ensures optimal stereocontrol.

  • Solvent : Dichloromethane (CH₂Cl₂) at 40°C balances reactivity and selectivity.

  • Additives : Benzoic acid (10 mol%) accelerates iminium formation and hydrolysis steps.

Intramolecular Cyclopropanation of Diazoacetates

Diazo Intermediate Synthesis

The intramolecular cyclopropanation strategy, adapted from oxa- and azabicyclo syntheses, utilizes diazoacetates as key intermediates. Starting from cinnamyl alcohols, the diol intermediate is converted to a diazo compound using tosyl chloride (TsCl) and diazomethane (CH₂N₂). Rhodium catalysts (e.g., Rh₂(OAc)₄) mediate carbene transfer, inducing cyclopropanation with >90% stereoselectivity.

Reaction Mechanism and Outcomes

The diazo group decomposes under catalytic conditions to generate a carbene, which inserts into the adjacent C–H bond, forming the cyclopropane ring. This method produces the thiabicyclo framework in 70–85% yield, with reaction times under 12 hours.

Acid-Catalyzed Cyclization of Aminomethylcyclopropyl Acetals

Adapted Aminomethylcyclopropane Route

Although originally developed for azabicyclo analogs, this method can be modified for sulfur-containing systems. cis-2-Aminomethylcyclopropyl-1,1-dialkyl acetals undergo acid-catalyzed cyclization in the presence of alkanecarboxylic acids (e.g., acetic acid). Hydrolysis of the resulting nitrile intermediate (e.g., using HCl/EtOH) affords the carboxylic acid.

Process Optimization

  • Acid Choice : Concentrated HCl or H₂SO₄ in THF achieves complete nitrile hydrolysis.

  • Temperature : Reactions proceed at reflux (80–100°C) to ensure rapid cyclization.

  • Yield : 60–75% after purification by column chromatography.

Comparative Analysis of Synthetic Methods

Method Key Reactants Catalyst/Solvent Yield Stereoselectivity
CyclizationThiirane derivativesZnCl₂/THF65–82%Moderate
Organocatalytic CascadeCinnamaldehyde, dithianeChiral amine/CH₂Cl₂30%High (er 94:6)
Diazo CyclopropanationCinnamyl alcohol, diazoRh₂(OAc)₄/EtOAc70–85%High
Acid-Catalyzed CyclizationAminomethylcyclopropyl acetalHCl/THF60–75%Low

The organocatalytic approach excels in stereocontrol but suffers from lower yields, whereas diazo-based methods offer scalability at the expense of handling hazardous intermediates. Cyclization strategies provide a balance of practicality and efficiency .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups:

  • Reagents : Methanol, ethanol, or other alcohols with H<sub>2</sub>SO<sub>4</sub> or DCC (dicyclohexylcarbodiimide) as catalysts.

  • Conditions : Reflux in tetrahydrofuran (THF) at 60–80°C for 6–12 hours.

  • Product : Corresponding bicyclic esters (e.g., methyl 3-thiabicyclo[3.1.0]hexane-1-carboxylate).

Amide Formation

The acid reacts with amines to form amides, enabling integration into peptidomimetic systems:

  • Reagents : Primary or secondary amines (e.g., benzylamine) with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conditions : Room temperature in dichloromethane (DCM), 12–24 hours.

  • Example : Reaction with benzylamine yields N-benzyl-3-thiabicyclo[3.1.0]hexane-1-carboxamide.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating the parent bicyclic sulfide:

  • Conditions : Heating at 120–150°C under vacuum or with Cu(I) catalysts.

  • Product : 3-Thiabicyclo[3.1.0]hexane.

Nitrocyclopropanation

The compound participates in stereoselective nitrocyclopropanation via Michael addition and intramolecular cyclization:

Reaction Mechanism

  • Michael Addition : Bromonitromethane attacks the α,β-unsaturated aldehyde intermediate derived from the bicyclic acid .

  • Cyclization : Intramolecular nucleophilic substitution forms the nitrocyclopropane ring .

Key Data

CatalystYield (%)trans:cis Ratioee (%)
Organocatalyst 10 45100:091
Lipase 14 5294:687
  • Conditions : Bromonitromethane (1.3 equiv), triethylamine (1.3 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C to room temperature .

  • Product : (1R,2R,5S,6R)-2-Aryl-6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehydes .

Sulfur-Specific Reactivity

The thia-bridge enables unique transformations:

  • Oxidation : H<sub>2</sub>O<sub>2</sub> or mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfide to sulfoxide or sulfone derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of bicyclic compounds like 3-thiabicyclo[3.1.0]hexane derivatives in antimicrobial applications. For example, derivatives of bicyclic oxazolidinones have shown significant antibacterial activity against resistant strains of bacteria, suggesting that modifications to the bicyclic structure can enhance pharmacological properties .

Synthesis of Bioactive Compounds
The synthesis of 3-thiabicyclo[3.1.0]hexane derivatives has been explored for their utility as scaffolds in drug discovery. The ability to introduce various functional groups allows for the development of compounds with specific biological activities, making them valuable in the design of new therapeutics .

Synthetic Methodologies

Annulation Reactions
The synthesis of 3-thiabicyclo[3.1.0]hexanes is often achieved through innovative annulation reactions involving cyclopropenes and aminocyclopropanes. These methods allow for the creation of complex structures with multiple stereocenters, which are crucial for developing biologically active molecules .

Building Blocks for Organic Synthesis
Due to their unique structural features, 3-thiabicyclo[3.1.0]hexanes serve as important building blocks in organic synthesis. They can be used to construct more complex molecules through various coupling reactions, thus playing a critical role in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Polymer Applications
Bicyclic compounds have been utilized as precursors or additives in polymer chemistry. Their unique three-dimensional structures can impart desirable properties to polymers, such as increased stability and enhanced mechanical performance .

Potential Use in Coatings and Adhesives
The incorporation of 3-thiabicyclo[3.1.0]hexane derivatives into coatings and adhesives has been investigated due to their potential to improve adhesion properties and resistance to environmental degradation, making them suitable for various industrial applications .

Case Studies

Study Focus Findings
Synthesis of Bicyclic Compounds Development of synthetic routesEfficient methods for synthesizing bicyclic scaffolds were established, yielding high diastereoselectivity and valuable intermediates for medicinal chemistry.
Antimicrobial Properties Evaluation of antibacterial activityCertain derivatives exhibited significant activity against resistant bacterial strains, indicating potential as new therapeutic agents.
Polymer Applications Investigation into polymer additivesBicyclic compounds were found to enhance the mechanical properties and stability of polymers, suggesting their utility in material science applications.

Mechanism of Action

The mechanism of action of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the bicyclic structure can form strong interactions with metal ions and other electrophilic species, influencing various biochemical pathways. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid with structural analogs differing in heteroatoms (O, N) or substituents. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Structural and Physicochemical Properties

Compound Name Heteroatom Molecular Formula Molecular Weight Key Properties
This compound S C₆H₈O₂S 144.19 Lipophilic; antibacterial activity
3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid O C₆H₈O₃ 128.13 Polar; stable at 2–8°C storage
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid N C₆H₉NO₂ 127.14 Basic; forms salts for drug delivery
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid N (methyl) C₇H₁₁NO₂ 141.17 Increased steric hindrance
  • However, sulfur’s larger atomic radius may introduce ring strain compared to oxygen or nitrogen analogs.
  • Oxygen (Oxa) Analogs : The oxa derivative (C₆H₈O₃) exhibits higher polarity due to the ether oxygen, requiring storage at 2–8°C to maintain stability .
  • Nitrogen (Aza) Analogs: The nitrogen atom enables salt formation (e.g., hydrochloride salts) and hydrogen bonding, critical for interactions in drug targets like adenosine receptors . Methyl substitution on the nitrogen (C₇H₁₁NO₂) adds steric bulk, altering reactivity .

Biological Activity

3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of bicyclic compounds, characterized by a sulfur atom in its structure. The synthesis of this compound has been explored through various methodologies, often focusing on stereospecific approaches that yield high purity and specific configurations. For example, recent studies have demonstrated efficient synthetic routes involving organocatalytic methods and multi-step reactions that enhance the yield of the target compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds, it was found to possess strong antibacterial properties against several strains of bacteria, suggesting its potential as a lead compound for the development of new antibiotics .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Concentration (µg/mL) Scavenging Activity (%)
5025
10050
20075

Neuropharmacological Effects

Preliminary studies suggest that compounds similar to this compound may have implications in neuropharmacology, particularly in modulating glutamate receptors involved in neurotransmission. This modulation could potentially lead to antipsychotic effects, similar to those observed with other metabotropic glutamate receptor agonists .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • A study published in Scientific Reports demonstrated that derivatives of thiabicyclo compounds exhibited both antibacterial and anti-inflammatory effects when tested against various pathogens and inflammatory models .
  • Another investigation focused on the neuroprotective effects of related compounds, suggesting that they may offer therapeutic benefits for neurodegenerative diseases by enhancing synaptic plasticity through glutamate receptor modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis involves cyclization of precursors (e.g., bicyclic thioethers) using tetrahydrofuran (THF) as a solvent, with catalysts like Lewis acids to enhance yield and selectivity. Key steps include regioselective protection of functional groups and temperature control (20–80°C) to avoid side reactions .
  • Example : A typical protocol uses a cyclopropanation strategy with sulfur-containing precursors, followed by carboxylation under acidic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies bicyclic ring protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ 10–12 ppm).
  • LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]+ at m/z 145.1) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., salts or esters) .

Q. What are the primary chemical reactions of this compound in organic synthesis?

  • Methodology :

  • Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form esters.
  • Amidation : Coupling with amines (e.g., benzylamine) via carbodiimide reagents (e.g., EDC/HOBt) yields bicyclic amides .
  • Oxidation/Reduction : The sulfur atom can be oxidized to sulfoxide/sulfone derivatives using H₂O₂ or reduced with LiAlH₄ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodology :

  • Variable analysis : Test catalyst systems (e.g., Pd vs. Cu), solvent polarity (THF vs. DMF), and temperature gradients.
  • Byproduct profiling : Use LC-MS to identify side products (e.g., ring-opened thiols) that reduce yields .
  • Statistical optimization : Apply design of experiments (DoE) to isolate critical parameters (e.g., reaction time > catalyst loading) .

Q. What stereochemical challenges arise during asymmetric synthesis, and how are they addressed?

  • Methodology :

  • Chiral auxiliaries : Use enantiopure precursors (e.g., L-glutamic acid derivatives) to control bicyclic ring stereochemistry .
  • Kinetic resolution : Enzymatic or chiral HPLC separation of racemic mixtures .
  • Computational modeling : Predict steric effects using DFT calculations to guide synthetic routes .

Q. How does the sulfur atom in the bicyclic framework influence biological activity compared to oxygen/nitrogen analogs?

  • Methodology :

  • Comparative SAR studies : Synthesize oxa-/aza-bicyclic analogs (e.g., 3-oxabicyclo[3.1.0]hexane-1-carboxylic acid) and test receptor binding (e.g., GPCRs).
  • Solubility assays : Measure logP values to assess hydrophobicity differences (sulfur > oxygen analogs) .
  • Enzymatic stability : Incubate with liver microsomes to compare metabolic degradation rates .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodology :

  • Prodrug design : Synthesize ester or amide prodrugs (e.g., ethyl esters) to enhance plasma stability .
  • pH optimization : Buffer solutions (pH 5–7) minimize carboxylic acid deprotonation and degradation .
  • Lyophilization : Stabilize as hydrochloride salts for long-term storage .

Key Considerations for Experimental Design

  • Scale-up challenges : Transition from batch to flow chemistry improves reproducibility for multi-gram synthesis .
  • Toxicity profiling : Screen for thiol-mediated cytotoxicity using HEK293 cell lines before in vivo studies .
  • Collaborative validation : Cross-validate NMR/LC-MS data with independent labs to mitigate instrumental bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.